1-[5-hydroxy-3-(hydroxymethyl)-2-methyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one
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Overview
Description
1-[5-hydroxy-3-(hydroxymethyl)-2-methyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one is a compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes a hydroxyl group, a hydroxymethyl group, and a methyl group attached to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-hydroxy-3-(hydroxymethyl)-2-methyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol. This reaction yields the corresponding tricyclic indole in good yield .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the Fischer indole synthesis for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-[5-hydroxy-3-(hydroxymethyl)-2-methyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to the presence of electron-donating groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or sulfonated indole derivatives.
Scientific Research Applications
1-[5-hydroxy-3-(hydroxymethyl)-2-methyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing various indole derivatives with potential biological activities.
Biology: Studied for its role in cell biology and its potential as a therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[5-hydroxy-3-(hydroxymethyl)-2-methyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and hydroxymethyl groups enable the compound to form hydrogen bonds with biological molecules, influencing their activity. The indole ring can interact with multiple receptors, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
1H-Indole-3-carbaldehyde: An indole derivative used as a precursor for synthesizing biologically active molecules.
Uniqueness
1-[5-hydroxy-3-(hydroxymethyl)-2-methyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C12H15NO3 |
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Molecular Weight |
221.25 g/mol |
IUPAC Name |
1-[5-hydroxy-3-(hydroxymethyl)-2-methyl-2,3-dihydroindol-1-yl]ethanone |
InChI |
InChI=1S/C12H15NO3/c1-7-11(6-14)10-5-9(16)3-4-12(10)13(7)8(2)15/h3-5,7,11,14,16H,6H2,1-2H3 |
InChI Key |
VSINREURJNHGDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(N1C(=O)C)C=CC(=C2)O)CO |
Origin of Product |
United States |
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